This compound is synthesized through multi-step organic reactions and is primarily used in research settings. Its unique structure makes it a subject of interest for various scientific inquiries.
The compound belongs to the class of imidazo[4,5-c]pyridine derivatives. It features a benzyloxy group and a methoxyphenyl substituent, which contribute to its chemical properties and potential biological activities.
The synthesis typically involves several key steps:
The molecular formula for 4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is , with a molecular weight of 379 g/mol. The structure includes an imidazo[4,5-c]pyridine core with distinct functional groups that enhance its chemical reactivity and biological activity.
The compound can participate in various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for this compound may involve radical reactions due to the presence of the benzyloxy group. Compounds with similar structures have been shown to interact with biological targets through free radical mechanisms.
Research indicates that such compounds can modulate various biochemical pathways, potentially leading to therapeutic effects in biological systems.
The compound exhibits unique solubility characteristics due to its functional groups. It is generally soluble in organic solvents but may have limited solubility in water.
The flash point is reported at approximately 355 °C. The polarizability is around cm³.
4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has several applications:
This compound's unique properties make it an exciting candidate for further exploration in various fields including medicinal chemistry and materials science. Its ability to interact with biological targets suggests potential therapeutic applications that warrant further investigation.
The imidazo[4,5-c]pyridine scaffold has evolved as a privileged structure in drug discovery due to its bioisosteric resemblance to purine nucleotides, enabling targeted interactions with biological macromolecules. Early exploration focused on its role in central nervous system (CNS) modulation, exemplified by GABAA receptor agonists like bamaluzole (developed by Merck) [2] [5]. Subsequent research uncovered diversified therapeutic applications:
Table 1: Key Milestones in Imidazo[4,5-c]pyridine Drug Development
Year | Compound | Therapeutic Area | Molecular Target | Clinical Status |
---|---|---|---|---|
1990s | Bamaluzole | Anticonvulsant | GABAA receptor | Preclinical (not marketed) |
2000s | Telcagepant (MK-0974) | Migraine | CGRP receptor | Phase III (terminated) |
2010s | Q203 | Tuberculosis | Cytochrome bc1 complex | Phase II |
2020s | DZNep | Oncology/Ebola | EZH2/SAH hydrolase | Preclinical |
The pharmacophoric advantages of imidazo[4,5-c]pyridines stem from their structural and electronic mimicry of endogenous purines, facilitating binding to ATP pockets and enzyme active sites. Key design rationales include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7